![molecular formula C12H7ClN2O4 B3155566 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid CAS No. 80356-77-0](/img/structure/B3155566.png)
5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid
Overview
Description
“5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid” is a chemical compound . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrazine derivatives, including “5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthetic method involves the use of a solvothermal method .Molecular Structure Analysis
The molecular structure of “5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid” is complex . It has been characterized using various techniques .Chemical Reactions Analysis
The chemical reactions involving “5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid” are complex and involve various steps .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid” are complex . It is stable up to 440 °C .Scientific Research Applications
- Antimycobacterial Activity : Researchers have explored the antimycobacterial potential of this compound. Its unique structure may contribute to novel drug candidates against tuberculosis and other mycobacterial infections .
- Building Block : Chemists use it as a building block in organic synthesis. Its functional groups allow for diverse transformations, such as amidation, esterification, and Suzuki-Miyaura cross-coupling reactions .
Medicinal Chemistry and Drug Development
Chemical Synthesis and Methodology
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-chlorophenyl)pyrazine-2,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O4/c13-7-3-1-6(2-4-7)8-5-14-9(11(16)17)10(15-8)12(18)19/h1-5H,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFIUDCXQBCYCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C(=N2)C(=O)O)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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